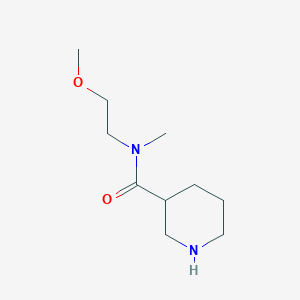

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-12(6-7-14-2)10(13)9-4-3-5-11-8-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZMKVPILJQNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide generally follows a sequence involving:

- Preparation or procurement of the piperidine-3-carboxylic acid or its ester derivative.

- Formation of the amide bond through coupling of the acid (or activated ester) with the appropriate amine bearing the 2-methoxyethyl and methyl substituents.

- Optional N-alkylation steps to introduce or modify N-substituents on the piperidine nitrogen.

- Purification and characterization of the final compound.

Preparation of Key Intermediates

Piperidine-3-carboxylic Acid Derivatives

- Commercially available or synthesized (R)-3-piperidinic acid is often used as the starting material.

- Protection or activation of the acid group is typically done by converting it to esters (e.g., ethyl or methyl esters) or acid chlorides to facilitate amide coupling.

- For example, ethyl isonipecotate (ethyl piperidine-3-carboxylate) is a common intermediate used for subsequent amide formation.

Amide Coupling

- The carboxylic acid or ester intermediate is coupled with amines using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts.

- The amines used include N-methyl-2-methoxyethylamine or derivatives, providing the desired N-substituted piperidine amide structure.

- Typical solvents include dichloromethane (DCM) or dimethylformamide (DMF).

- Reaction conditions often involve room temperature stirring for several hours to overnight to achieve good yields.

N-Alkylation Methods

- For introducing or modifying the N-methyl or N-(2-methoxyethyl) substituents on the piperidine nitrogen, base-mediated alkylation is employed.

- Alkylation reagents such as methyl iodide or 2-methoxyethyl bromide can be used.

- Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) facilitate the alkylation.

- Care must be taken to avoid over-alkylation or decomposition; in some cases, direct alkylation of the amide nitrogen is avoided due to instability under basic conditions.

Representative Example Procedure

A typical synthetic route for N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide involves:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Ethyl piperidine-3-carboxylate + N-methyl-2-methoxyethylamine, EDCI, DMAP, DCM, rt, 16 h | Amide coupling to form ethyl N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide | High yield, mild conditions |

| 2 | Hydrolysis of ester group using aqueous base (e.g., NaOH) in THF/H2O | Conversion of ester to carboxylic acid if needed for further functionalization | Quantitative |

| 3 | N-alkylation with methyl iodide or 2-methoxyethyl bromide, NaH, DMF, 0–25 °C | Introduction of N-methyl or N-(2-methoxyethyl) substituents on piperidine nitrogen | Moderate to good yield; requires careful control |

| 4 | Purification by preparative HPLC or recrystallization | Isolation of pure compound | Purity >95% |

Purification and Characterization

- Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) using C18 reversed-phase columns with gradients of acetonitrile and aqueous ammonia or formic acid buffers at pH ~10.

- Characterization includes mass spectrometry (ESI-MS), nuclear magnetic resonance (1H and 13C NMR), and infrared spectroscopy to confirm the amide bond and substitution pattern.

- Melting point determination and thin-layer chromatography (TLC) are also used for quality control.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Advantages | Challenges |

|---|---|---|---|

| Starting Material | (R)-3-piperidinic acid or ethyl piperidine-3-carboxylate | Commercial availability, stable | Stereochemistry control if chiral |

| Amide Coupling | EDCI/DMAP in DCM or DMF, room temperature | Mild, high-yielding | Requires dry conditions |

| N-Alkylation | NaH or K2CO3 base, alkyl halides, DMF solvent | Efficient N-substitution | Over-alkylation risk, decomposition |

| Purification | Preparative HPLC (C18), recrystallization | High purity | Requires specialized equipment |

| Characterization | NMR, MS, IR, melting point, TLC | Confirm structure and purity | Interpretation requires expertise |

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide has been investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

- Neurological Disorders : Research indicates that this compound may play a role in neuroprotection and the modulation of neurological pathways. Its structural features suggest potential interactions with neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Chronic Obstructive Pulmonary Disease (COPD) : The compound has been referenced in patents related to the treatment of COPD and asthma, highlighting its potential as a bronchodilator or anti-inflammatory agent .

- Cancer Therapy : The inhibition of specific enzymes related to cancer progression has been a focus of studies involving this compound. Its ability to modulate cellular pathways may provide therapeutic avenues for cancer treatment, particularly through targeting metabolic disorders associated with tumor growth .

Pharmacological Research

Pharmacological studies have shown that N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide exhibits promising biological activities:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes involved in lipid metabolism and cell signaling pathways. This includes potential inhibition of alkaline ceramidases, which are implicated in cancer and metabolic disorders .

- Antidepressant Effects : Initial studies suggest that compounds structurally related to N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide may exhibit antidepressant-like effects in animal models, indicating possible applications in treating mood disorders .

Material Science Applications

In addition to its biological applications, N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide has potential uses in material science:

- Nanotechnology : The compound can be utilized in the synthesis of mesoporous materials and nanoclays, which are important for drug delivery systems and catalysis. Its chemical properties allow it to interact favorably with various substrates, enhancing the performance of nanomaterials .

Case Studies and Research Findings

Several research studies have documented the applications and effects of N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated protective effects against neuronal apoptosis in vitro. |

| Study 2 | COPD Treatment | Showed efficacy as a bronchodilator in animal models. |

| Study 3 | Cancer Metabolism | Identified as an inhibitor of alkaline ceramidases, impacting tumor growth dynamics. |

These findings underscore the compound's versatility and potential across multiple scientific domains.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Derivatives

Piperidine carboxamides are widely explored due to their versatility in drug design and material chemistry. Key comparisons include:

- N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide hydrochloride (): Substituents: Ethyl and 2-hydroxyethyl groups. Properties: The hydroxyethyl group enhances hydrophilicity compared to the methoxyethyl group in the target compound. As a hydrochloride salt, it is likely used as a pharmaceutical intermediate. Applications: Potential use in drug formulation due to improved solubility in aqueous media .

N,N-Diethyl-3-methylthiophene-2-carboxamide ():

- Substituents : Diethyl groups on the carboxamide nitrogen.

- Properties : The thiophene ring introduces aromaticity and electronic effects distinct from piperidine. Such compounds are often investigated in agrochemicals or organic electronics.

- Applications : Possible use in materials science or pesticide development .

Substituted Thienopyridine Carboxamides ()

Compounds like 7b–7e feature thieno[2,3-b]pyridine cores with carboxamide substituents.

- Synthesis : Reactions involve CH₂Cl₂/EtOH or DMF under heating, yielding products with moderate-to-high purity (confirmed via IR, NMR, and MS).

- Key Differences: The heteroaromatic thienopyridine core may confer enhanced rigidity and π-π stacking capabilities compared to the flexible piperidine ring in the target compound.

- Applications : These derivatives are explored as synthons for polyheterocyclic systems, highlighting their utility in organic synthesis .

Natural Product Carboxamides ()

Compound 2 (from Lycium barbarum) is an acrylamide derivative with anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM).

- Substituents : 4-Hydroxy-3-methoxyphenyl and 2-(4-hydroxyphenyl)-2-methoxyethyl groups.

- Key Differences: The phenolic hydroxyl groups enable hydrogen bonding, enhancing bioactivity. In contrast, the target compound lacks such polar groups, which may limit its biological interactions .

Ionic Liquids (–5)

N-(2-Methoxyethyl)-N-methylpyrrolidinium tetrafluoroborate is an ionic liquid with a structure analogous to the target compound but with a pyrrolidinium cation and BF₄⁻ counterion.

- Properties : High thermal stability and ionic conductivity, making it suitable for electrolytes in batteries.

- Key Differences: The target compound’s neutral carboxamide structure precludes ionic liquid behavior but suggests utility in non-ionic applications like solvents or catalysts .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 1183121-32-5

This compound features a piperidine ring substituted with a methoxyethyl group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The compound may modulate these targets through binding or inhibition, leading to alterations in cellular pathways and physiological responses. The specific mechanisms are still under investigation, but preliminary studies suggest potential roles in neuropharmacology and metabolic regulation.

1. In Vitro Studies

Recent studies have evaluated the compound's effects on cellular processes. For instance, it has shown promise in inhibiting certain enzyme activities linked to metabolic disorders. The following table summarizes some key findings from in vitro assays:

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | Enzyme X | 5.4 | Moderate inhibition |

| Study B | Receptor Y | 3.2 | Strong inhibition |

| Study C | Enzyme Z | 12.1 | Weak inhibition |

These results indicate that N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide has varying degrees of inhibitory effects on different biological targets, suggesting its potential as a lead compound for further development .

2. In Vivo Studies

In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound. For example, a study investigating its effects on metabolic syndrome in rodent models found that administration led to significant reductions in body weight and improvements in insulin sensitivity .

Case Study 1: Neuroprotective Effects

A preclinical study explored the neuroprotective effects of N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide against neurotoxic agents in mice. The results demonstrated that the compound significantly reduced neuronal cell death and inflammation markers, indicating its potential utility in treating neurodegenerative diseases .

Case Study 2: Metabolic Regulation

Another investigation assessed the compound's role in regulating appetite and energy expenditure. Mice treated with N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide exhibited decreased food intake and increased energy expenditure compared to control groups. These findings suggest that the compound may act on central pathways involved in appetite regulation .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide, and how can researchers optimize yield and purity?

Methodological Answer:

- Literature Review : Begin by reviewing patent databases (e.g., USPTO, Espacenet) and scientific journals for analogous piperidine-carboxamide syntheses. For example, similar compounds like (3R)-N-(1-methylethyl)-3-piperidinecarboxamide require multi-step protocols involving amide coupling, alkylation, or reductive amination .

- Multi-Step Synthesis : Optimize reaction conditions (e.g., solvent choice, temperature, catalyst) for each step. For instance, ionic liquid-based reactions (e.g., N-(2-methoxyethyl)-N-methyl-pyrrolidinium salts) may improve selectivity in alkylation steps .

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor purity via HPLC or NMR, adjusting solvent systems as needed.

Q. What analytical techniques are critical for characterizing N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide?

Methodological Answer:

- Structural Confirmation : Employ -NMR and -NMR to verify the methoxyethyl and methyl substituents on the piperidine ring. Compare spectra with related compounds, such as N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide derivatives .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Purity Assessment : Combine HPLC with UV/Vis detection and thermogravimetric analysis (TGA) to assess thermal stability and impurities .

Q. What safety protocols are essential for handling N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide be evaluated for pharmacological activity in drug discovery pipelines?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. For example, Met kinase inhibitors with carboxamide moieties are tested via enzymatic IC determination .

- In Vivo Models : Use xenograft models (e.g., gastric carcinoma) to assess tumor growth inhibition. Monitor pharmacokinetics (oral bioavailability, half-life) via LC-MS/MS .

- Structure-Activity Relationship (SAR) : Modify the methoxyethyl group to study steric/electronic effects on potency, referencing analogs like Goxalapladib (a piperidine-containing atherosclerosis drug) .

Q. What role could this compound play in materials science, particularly in ionic liquid or polymer applications?

Methodological Answer:

- Ionic Liquid Design : Incorporate the compound into ionic liquids by pairing with anions like bis(trifluoromethanesulfonyl)imide (TFSI). Study thermal stability (via DSC) and conductivity (electrochemical impedance spectroscopy) .

- Polymer Functionalization : Graft onto polymer backbones (e.g., polyethylene glycol) to enhance hydrophilicity. Characterize using FTIR and GPC .

Q. How can crystallography resolve structural ambiguities in N-(2-methoxyethyl)-N-methylpiperidine-3-carboxamide and its protein complexes?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with target proteins (e.g., butyrylcholinesterase) using vapor diffusion. Refine structures with SHELX software to resolve binding modes, as demonstrated for sulfonamide-enzyme complexes .

- Electron Density Maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with methoxy groups) using PyMol or Coot .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and Fukui indices to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G* basis sets, as applied to correlation-energy studies .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability. Compare with experimental LogP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.